molecular formula C21H23F2N3O4 B1662133 Acorafloxacin CAS No. 878592-87-1

Acorafloxacin

Cat. No.: B1662133
CAS No.: 878592-87-1
M. Wt: 419.4 g/mol
InChI Key: VMKVDAAFMQKZJS-LFIBNONCSA-N
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Description

JNJ-Q2 is a broad-spectrum fluoroquinolone antibacterial drug. It is being developed for the treatment of acute bacterial skin and skin-structure infections, as well as community-acquired pneumonia. This compound is particularly notable for its activity against methicillin-resistant Staphylococcus aureus (MRSA) infections .

Preparation Methods

The synthesis of JNJ-Q2 involves several steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: This step involves the use of fluorinating agents to introduce the fluoro group into the quinoline core.

    Functionalization of the piperidine ring:

    Final modifications:

Industrial production methods for JNJ-Q2 would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

JNJ-Q2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

JNJ-Q2 has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: It is used to study the mechanisms of bacterial resistance to fluoroquinolones.

    Medicine: It is being developed as a treatment for bacterial infections, particularly those caused by MRSA.

    Industry: It is used in the development of new antibacterial agents.

Mechanism of Action

JNJ-Q2 exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It achieves this by targeting two key bacterial enzymes: DNA gyrase and DNA topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, while DNA topoisomerase IV is responsible for separating the replicated DNA strands. By inhibiting these enzymes, JNJ-Q2 prevents the bacteria from replicating their DNA, leading to cell death .

Comparison with Similar Compounds

JNJ-Q2 is similar to other fluoroquinolones, such as ciprofloxacin, moxifloxacin, and gemifloxacin. it has several unique features:

Similar compounds include:

Properties

IUPAC Name

7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKVDAAFMQKZJS-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236667
Record name Acorafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878592-87-1
Record name Acorafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878592-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acorafloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878592871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acorafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACORAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070SV15RJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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